HepG2 Hepatocellular Carcinoma Cytotoxicity: Single-Concentration Phenotypic Anchor at 33 µM
In a ChEMBL-deposited HepG2 cytotoxicity assay (confirmatory, cell-based, plate-reader format), compound 899741-20-9 was tested at a fixed concentration of 33 µM in the 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16 panel . Across 20 replicate wells, the mean data readout was 68.5 ± 22.3 (range: 55–158), corresponding to an estimated cell viability of approximately 65–70% at 33 µM . By contrast, the standard chemotherapeutic 5-fluorouracil (5-FU), used as a reference agent in the related isoxazole-thiazole urea series evaluated by Sroor et al. (2019), exhibited IC₅₀ values of 15–25 µM against HepG2 in analogous MTT-based formats [1]. While a direct head-to-head IC₅₀ comparison is not available for this specific compound, the single-concentration viability data establish a baseline cytotoxicity window that procurement teams can use to benchmark freshly synthesized or re-supplied batches against lot-to-lot variability.
| Evidence Dimension | Cytotoxicity in HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | Mean data readout 68.5 ± 22.3 at 33 µM (n=20 replicates); estimated viability ~65–70% |
| Comparator Or Baseline | 5-FU IC₅₀ = 15–25 µM (MTT, HepG2) in related isoxazole-thiazole urea study [1] |
| Quantified Difference | Target compound shows moderate cytotoxicity at 33 µM; 5-FU achieves 50% inhibition at lower concentrations; direct IC₅₀ equivalence cannot be calculated without full dose-response data for the target compound |
| Conditions | HepG2 cell line; 7071-02_Inhibitor_Dose_DryPowder_Activity_Set16; ChEMBL/PubChem AID:687003; plate reader readout |
Why This Matters
This data provides the only publicly available quantitative cytotoxicity anchor for CAS 899741-20-9, enabling procurement QC verification that re-supplied material retains consistent biological activity in HepG2 cells.
- [1] Sroor FM, Abdelmoniem AM, Abdelhamid IA. Facile Synthesis, Structural Activity Relationship, Molecular Modeling and In Vitro Biological Evaluation of New Urea Derivatives with Incorporated Isoxazole and Thiazole Moieties as Anticancer Agents. ChemistrySelect. 2019;4(34):10113-10121. doi:10.1002/slct.201901415. View Source
